![molecular formula C7H5BrIN3 B13579403 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both bromine and iodine atoms. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple stepsThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts.
Hydrazine Monohydrate: Used in the preparation of pyrazole intermediates.
Gold Catalysts: Employed in cyclization reactions.
Sodium Hydride: Used for final cyclization steps.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Materials Science: It can be used in the synthesis of organic materials with specific electronic properties.
Biological Studies: The compound’s derivatives have shown antimicrobial, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine: Similar structure but lacks the iodine atom.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Contains a carboxylic acid group instead of a methyl group.
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: Contains a methyl ester group
Uniqueness
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens in the pyrrolopyrazine scaffold makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H5BrIN3 |
|---|---|
Poids moléculaire |
337.94 g/mol |
Nom IUPAC |
2-bromo-7-iodo-5-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrIN3/c1-12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3 |
Clé InChI |
RCRGQDPKSQZEDU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=NC(=CN=C21)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


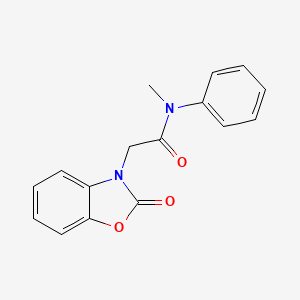
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
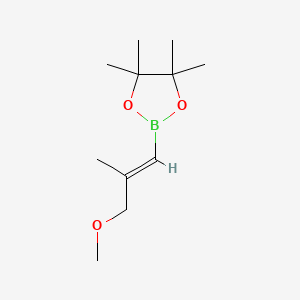
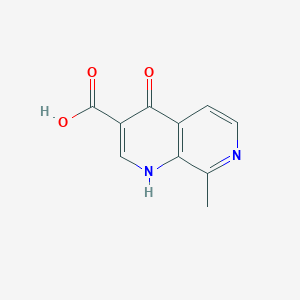


![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
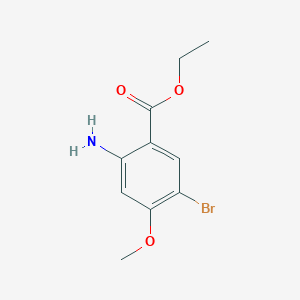
aminehydrochloride](/img/structure/B13579397.png)

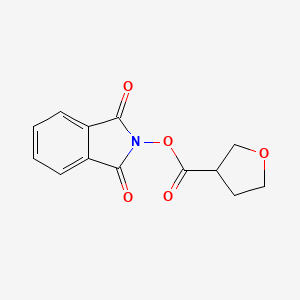

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)

